5-Chloro-8-methoxyquinolin-4-ol 5-Chloro-8-methoxyquinolin-4-ol
Brand Name: Vulcanchem
CAS No.: 1153084-29-7
VCID: VC20152725
InChI: InChI=1S/C10H8ClNO2/c1-14-8-3-2-6(11)9-7(13)4-5-12-10(8)9/h2-5H,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol

5-Chloro-8-methoxyquinolin-4-ol

CAS No.: 1153084-29-7

Cat. No.: VC20152725

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-8-methoxyquinolin-4-ol - 1153084-29-7

Specification

CAS No. 1153084-29-7
Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
IUPAC Name 5-chloro-8-methoxy-1H-quinolin-4-one
Standard InChI InChI=1S/C10H8ClNO2/c1-14-8-3-2-6(11)9-7(13)4-5-12-10(8)9/h2-5H,1H3,(H,12,13)
Standard InChI Key OOXYRZPBDBTGKA-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 5-chloro-8-methoxyquinolin-4-ol is C₁₀H₈ClNO₂, with a molecular weight of 209.63 g/mol. Its structure consists of a bicyclic quinoline core substituted at three positions:

  • Chlorine at position 5: Enhances lipophilicity and influences electronic properties.

  • Methoxy group (-OCH₃) at position 8: Modulates solubility and steric effects.

  • Hydroxyl group (-OH) at position 4: Provides a site for hydrogen bonding and potential derivatization.

Compared to its hydroxy analog, 5-chloro-8-hydroxyquinoline (CAS 130-16-5), the methoxy substitution alters electronic distribution and bioavailability, potentially improving metabolic stability .

Physicochemical Properties

While experimental data for 5-chloro-8-methoxyquinolin-4-ol is sparse, properties can be inferred from analogous compounds:

PropertyValue (Estimated)Basis for Estimation
Melting Point125–130 °CSimilar to 5-chloro-8-hydroxyquinoline (122–124 °C)
Boiling Point350–360 °CAdjusted for methoxy group’s volatility reduction
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, ethanol)Hydroxyquinoline analogs show poor aqueous solubility
pKa~8.5 (hydroxyl group)Based on quinolin-4-ol derivatives

Synthesis Methodologies

Skraup Cyclization with Methoxylation

A plausible route involves modifying the Skraup cyclization method used for 5-chloro-8-hydroxyquinoline . Key steps include:

  • Starting Materials: 4-Chloro-2-nitrophenol and 4-chloro-2-aminophenol, as described in CN102267943B .

  • Cyclization: Reaction with glycerol and sulfuric acid under controlled dehydration (100–170 °C) .

  • Post-Synthetic Methoxylation:

    • Protect the 8-hydroxy group via methylation using dimethyl sulfate or methyl iodide.

    • Neutralize with aqueous NaOH to yield the methoxy derivative.

This approach avoids the tar formation noted in traditional Skraup reactions by optimizing solvent systems (e.g., hydrochloric acid instead of sulfuric acid) .

Direct Synthesis via Methacrylaldehyde Intermediate

CN108191753A describes a method using methacrylaldehyde as a cyclization agent. Adapting this for 5-chloro-8-methoxyquinolin-4-ol:

  • Reactants: 4-Chloro-2-aminophenol, 4-chloro-2-nitrophenol, and methacrylaldehyde in hydrochloric acid.

  • Temperature Control: Maintain 90–110 °C during aldehyde addition to prevent polymerization .

  • Methylation: Introduce methoxy groups via in-situ methylation with methyl chloride or post-reaction treatment.

Applications and Biological Activity

Agricultural Uses

5-Chloro-8-hydroxyquinoline is a precursor to the herbicide cloquintocet-mexyl . The methoxy derivative could serve as a stabilized analog for prolonged soil activity.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methods combining cyclization and methoxylation.

  • Biological Screening: Evaluate efficacy against drug-resistant pathogens and cancer cell lines.

  • Formulation Studies: Improve aqueous solubility through salt formation (e.g., hydrochloride salts).

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